3-{[(3-bromophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide -

3-{[(3-bromophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide

Catalog Number: EVT-3805735
CAS Number:
Molecular Formula: C21H19BrN2O3S
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884) []

  • Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist. It served as a clinical development candidate and was the basis for further structure-activity relationship (SAR) studies that led to the development of more potent and selective ET(A) antagonists. []
  • Relevance: While BMS-193884 shares the sulfonamide moiety and the biphenyl core with 3-{[(3-bromophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide, the key difference lies in the substitution patterns on these core structures. The research highlights the exploration of various substituents to enhance binding affinity and selectivity for the ET(A) receptor, suggesting that 3-{[(3-bromophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide might belong to a similar chemical series being investigated for its potential biological activity. []

2. N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940) [, ]

  • Compound Description: BMS-207940 is a highly potent and orally active ET(A) selective antagonist discovered through SAR studies based on BMS-193884. It demonstrates significantly improved binding affinity, selectivity for the ET(A) receptor, and metabolic stability compared to its predecessor. []
  • Relevance: BMS-207940 shares the sulfonamide group and the biphenyl core structure with 3-{[(3-bromophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide. The modifications made to BMS-193884, resulting in BMS-207940, emphasize the impact of specific substituents on potency, selectivity, and pharmacokinetic properties. This suggests that the target compound, 3-{[(3-bromophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide, might be part of a broader research effort exploring the SAR of this chemical class, potentially for similar therapeutic applications. []

3. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) [, , ]

  • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat leukemia. It specifically inhibits the activity of tyrosine kinases. [, , ]
  • Relevance: Imatinib, with its benzamide core and substituted phenyl rings, shares structural similarities with 3-{[(3-bromophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide. Both compounds feature a benzamide group connected to substituted aromatic rings, suggesting they belong to a similar chemical class. [, , ] While their specific target proteins may differ, the shared scaffold highlights the versatility of this chemical class in targeting various enzymes for therapeutic purposes.

4. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide []

  • Compound Description: This compound exemplifies the sulfonamide class, featuring two sulfonyl groups attached to a benzene ring. The presence of formyl and methyl substituents further adds to its structural complexity. []
  • Relevance: This compound shares the sulfonamide group and the benzene ring with 3-{[(3-bromophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide. This structural similarity suggests that both compounds could be categorized under sulfonamides, a class known for its diverse biological activities. []

5. 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523) []

  • Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist. It exhibits high affinity for the leukotriene receptor and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs. []
  • Relevance: Similar to 3-{[(3-bromophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide, ZENECA ZD3523 features a sulfonamide group linked to a benzamide moiety. This structural similarity underscores the potential for these compounds to interact with similar biological targets, despite having distinct substituents that may influence their pharmacological profiles. []

**6. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide methanesulphonate ** []

  • Compound Description: This compound is a crystalline η-modification of 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonate (Imanitib mesylate), a known antileukemic agent. This specific crystalline form exhibits distinct physicochemical properties and might offer advantages in pharmaceutical formulations. []
  • Relevance: This compound, being a salt form of Imatinib, directly relates to 3-{[(3-bromophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide due to the shared benzamide core structure and the presence of substituted phenyl rings. [] This reiterates the significance of this chemical scaffold in medicinal chemistry, particularly in the development of anti-cancer agents.

Properties

Product Name

3-{[(3-bromophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide

IUPAC Name

3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide

Molecular Formula

C21H19BrN2O3S

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C21H19BrN2O3S/c1-14-6-3-4-9-19(14)23-21(25)16-11-10-15(2)20(12-16)28(26,27)24-18-8-5-7-17(22)13-18/h3-13,24H,1-2H3,(H,23,25)

InChI Key

CVROUYZBVORBSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.